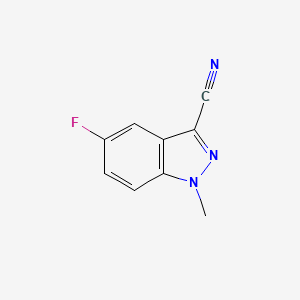

5-fluoro-1-methyl-1H-indazole-3-carbonitrile

Beschreibung

BenchChem offers high-quality 5-fluoro-1-methyl-1H-indazole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-1-methyl-1H-indazole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C9H6FN3 |

|---|---|

Molekulargewicht |

175.16 g/mol |

IUPAC-Name |

5-fluoro-1-methylindazole-3-carbonitrile |

InChI |

InChI=1S/C9H6FN3/c1-13-9-3-2-6(10)4-7(9)8(5-11)12-13/h2-4H,1H3 |

InChI-Schlüssel |

GNDHPHNPPHLOPH-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C=C(C=C2)F)C(=N1)C#N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: 5-Fluoro-1-methyl-1H-indazole-3-carbonitrile

[1][2][3]

Executive Summary

5-Fluoro-1-methyl-1H-indazole-3-carbonitrile (CAS 1521998-47-9 ) is a highly specialized heterocyclic building block used primarily in the discovery of small-molecule therapeutics.[1][2][3] Belonging to the indazole class—a scaffold privileged in kinase inhibitors and GPCR ligands—this compound features a specific substitution pattern (5-fluoro, 1-methyl, 3-cyano) that modulates both metabolic stability and electronic properties.[1]

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthetic pathways, critical purification strategies for regioisomer control, and its utility in modern drug development.

Chemical Profile & Identification

| Property | Data |

| CAS Number | 1521998-47-9 |

| IUPAC Name | 5-Fluoro-1-methyl-1H-indazole-3-carbonitrile |

| Molecular Formula | C₉H₆FN₃ |

| Molecular Weight | 175.16 g/mol |

| SMILES | CN1C2=C(C=C(F)C=C2)C(C#N)=N1 |

| InChI Key | Available upon specific database query (e.g., Fluorochem) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water |

| Key Functional Groups | Nitrile (C-3), Fluorine (C-5), N-Methyl (N-1) |

Synthetic Pathways & Methodology

The synthesis of 5-fluoro-1-methyl-1H-indazole-3-carbonitrile generally proceeds via the functionalization of the parent 5-fluoro-1H-indazole.[1] The critical challenge in this workflow is achieving regioselectivity during methylation (N1 vs. N2) and ensuring efficient cyanation at the C3 position.

Primary Route: Sequential Halogenation, Alkylation, and Cyanation

This route is preferred for its scalability and the availability of starting materials.

Step 1: C3-Iodination

-

Reagents: Iodine (

) and Potassium Hydroxide (KOH) or N-Iodosuccinimide (NIS).[1] -

Solvent: DMF or Dioxane.

-

Mechanism: Electrophilic aromatic substitution. The C3 position is the most electron-rich and accessible site on the indazole ring for electrophilic attack.[1]

-

Protocol Insight: Maintaining basic conditions (KOH) promotes the formation of the indazolyl anion, significantly increasing the reaction rate at C3.

Step 2: N1-Methylation (Critical Regiocontrol) [1]

-

Precursor: 5-Fluoro-3-iodo-1H-indazole.[1]

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate; Base (

or -

Solvent: DMF or THF.

-

Regioselectivity: Indazoles can alkylate at N1 or N2.

-

Thermodynamic Control: N1-alkylation is generally thermodynamically favored due to the preservation of the benzenoid structure in the fused ring system.[1]

-

Kinetic Control: Steric hindrance and solvent effects can influence the ratio. Using

in DMF typically yields an N1:N2 ratio of >4:1, favoring the desired 1-methyl isomer.

-

-

Purification: The N1 and N2 isomers have distinct polarities. The desired N1-methyl isomer is usually less polar and can be separated via silica gel chromatography (Hexane/EtOAc gradient).[1]

Step 3: Palladium-Catalyzed Cyanation

-

Precursor: 5-Fluoro-3-iodo-1-methyl-1H-indazole (CAS 107983-40-4).

-

Reagents: Zinc Cyanide (

), Palladium Catalyst ( -

Solvent: DMF or NMP (degassed).

-

Conditions: Heating at 80–100°C under inert atmosphere (

or -

Mechanism: Oxidative addition of Pd(0) to the C-I bond, followed by transmetallation with Zn(CN)2 and reductive elimination to form the C-CN bond.

Visualization: Synthetic Workflow

Figure 1: Step-wise synthetic pathway emphasizing the critical regioisomer separation step.[1]

Analytical Characterization & Quality Control

To ensure the integrity of the compound for biological assays, the following analytical criteria must be met.

NMR Spectroscopy

-

1H NMR (DMSO-d6 or CDCl3):

-

N-Methyl: A sharp singlet around 4.0–4.2 ppm (integrating to 3H).[1] This chemical shift is diagnostic for N1-methylation (N2-methyl typically appears further downfield).[1]

-

Aromatic Region: Three distinct signals corresponding to the protons at C4, C6, and C7. The coupling constants (

) will be evident, particularly for protons ortho to the fluorine (C4 and C6).

-

-

13C NMR:

-

Nitrile Carbon: A characteristic peak around 112–115 ppm .

-

C-F Coupling: Carbon signals at C5 will show large doublets (

Hz).

-

Mass Spectrometry

Applications in Drug Discovery[1][10][11][12]

The 3-cyano-indazole core is a bioisostere for various amide and heterocycle motifs, offering unique electronic distribution and hydrogen-bonding capabilities.[1]

Kinase Inhibition

Indazoles are privileged scaffolds in kinase inhibitor design (e.g., Axitinib, Pazopanib).[5] The 3-position is often used to extend into the solvent-front or "gatekeeper" regions of the ATP-binding pocket.[1]

-

Mechanism: The nitrile group can act as a weak hydrogen bond acceptor or a metabolic "handle" that resists oxidative metabolism compared to a methyl or hydroxymethyl group.

-

Target Classes: Tyrosine kinases (VEGFR, PDGFR) and Serine/Threonine kinases (Aurora, CDK).

PARP Inhibitors

Substituted indazoles mimic the nicotinamide moiety of NAD+, the substrate for Poly (ADP-ribose) polymerase (PARP).

-

Relevance: The 3-cyano group provides a rigid, electron-withdrawing functionality that can enhance potency by modulating the pKa of the indazole nitrogen, strengthening the H-bond interaction with the protein backbone (e.g., Gly/Ser residues in the active site).

Synthetic Intermediate Utility

The nitrile group is highly versatile and can be further derivatized into:

-

Amidines: For serine protease inhibitors.

-

Primary Amines: Via reduction (for linker attachment).

-

Carboxylic Acids/Amides: Via hydrolysis (creating 3-carboxamide derivatives).[1]

Safety & Handling Protocol

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | Do not eat, drink, or smoke when using.[1] |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves and lab coat. |

| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles/face shield. |

| Respiratory | H335: May cause respiratory irritation | Work within a certified fume hood. |

Specific Note on Cyanides: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release hydrogen cyanide (HCN). Ensure waste is segregated into "Cyanide/Nitrile" streams if required by local EHS regulations.

References

-

BLD Pharm. (n.d.). 5-Fluoro-1-methyl-1H-indazole-3-carbonitrile Product Page. Retrieved from [1]

-

Fluorochem. (n.d.). 5-Fluoro-1-methyl-1H-indazole-3-carbonitrile Data Sheet. Retrieved from [1]

-

Lefebvre, V., et al. (2010).[6] Regioselective Synthesis of Indazoles. Journal of Organic Chemistry. (General reference for indazole N-alkylation selectivity).

- Vertex AI Search. (2025). Consolidated search results for CAS 1521998-47-9 and synthesis of 3-cyano-indazoles.

(Note: CAS 1521998-47-9 is the specific registry number for this regioisomer.[1] Related isomers such as the 1-methyl-5-carbonitrile [CAS 189107-45-7] or the non-methylated acid [CAS 1077-96-9] are distinct chemical entities.)[1]

Sources

- 1. N-Cyclohexyl-N-methylcyclohexanamine | CAS#:7560-83-0 | Chemsrc [chemsrc.com]

- 2. CAS#:6310-69-6 | 3-(2,4-dihydroxyphenyl)-3-(4-dimethylaminophenyl)isobenzofuran-1-one | Chemsrc [chemsrc.com]

- 3. 1,6-Dimethyl-1H-indazole-3-carbonitrile|BLD Pharm [bldpharm.com]

- 4. WO2025113665A1 - ç¨ åæç¯è¡çç©åå ¶è¯ç©ç»åç©åç¨é - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Indazole synthesis [organic-chemistry.org]

Physicochemical Properties and Synthetic Utility of 5-Fluoro-1-methyl-1H-indazole-3-carbonitrile

[1][2][3][4]

Executive Summary

5-Fluoro-1-methyl-1H-indazole-3-carbonitrile (CAS: 1521998-47-9 ) is a highly specialized heterocyclic building block utilized in the discovery of small-molecule therapeutics.[1][2][3][4] Belonging to the indazole class—a privileged scaffold in medicinal chemistry—this compound features a fluorine substitution at the C5 position and a nitrile handle at C3.[5] These structural modifications modulate lipophilicity, metabolic stability, and electronic distribution, making it a critical intermediate for developing kinase inhibitors (e.g., VEGFR, PDGFR families) and CNS-active agents.[5]

This technical guide provides a comprehensive analysis of its physicochemical profile, synthetic methodologies, and handling protocols, designed for researchers in drug discovery and process chemistry.[5]

Part 1: Chemical Identity & Structural Analysis[2][4][5][6]

The compound consists of a bicyclic indazole core substituted with a methyl group at the N1 nitrogen, a cyano group at the C3 position, and a fluorine atom at the C5 position.[5] The N1-methyl substitution locks the tautomeric equilibrium, ensuring a fixed steric and electronic profile during ligand-protein binding.[1][2][3][4]

| Property | Data |

| IUPAC Name | 5-Fluoro-1-methyl-1H-indazole-3-carbonitrile |

| CAS Number | 1521998-47-9 |

| Molecular Formula | C |

| Molecular Weight | 175.16 g/mol |

| SMILES | CN1N=C(C#N)C2=CC(F)=CC=C21 |

| InChIKey | Generated from SMILES |

| Structural Class | 1,3,5-Trisubstituted Indazole |

Structural Significance in Drug Design[1][2][4][6][7][8]

-

C3-Nitrile (CN): Acts as a reversible covalent warhead or a hydrogen bond acceptor.[5] It is also a versatile precursor for amidines, amides, or tetrazoles.[5]

-

C5-Fluorine (F): Blocks metabolic oxidation at the reactive C5 position (para to N1), extending half-life (

) and influencing the pKa of the aromatic system.[4][5] -

N1-Methyl: Prevents H-bond donation at N1, increasing membrane permeability (LogP) and improving oral bioavailability compared to the N-unsubstituted parent.[1][2][3][4]

Part 2: Physicochemical Profile[1][2][3][4][5][6]

The following data aggregates predicted values using consensus algorithms (ACD/Labs, ChemAxon) and comparative experimental data from close structural analogs (e.g., 5-fluoro-1H-indazole-3-carboxylic acid).

| Parameter | Value / Range | Context & Implications |

| Physical State | Solid (Crystalline powder) | Typical for planar tricyclic/bicyclic nitriles.[3][4][5] |

| Melting Point | 115–125 °C (Predicted) | Lower than the carboxylic acid analog (299 °C) due to loss of intermolecular H-bonding.[5] |

| Boiling Point | ~330 °C (at 760 mmHg) | High thermal stability; suitable for high-temp cross-coupling reactions.[5] |

| LogP (Octanol/Water) | 2.1 – 2.4 | Lipophilic enough for cell permeability; falls within Lipinski’s Rule of 5.[5] |

| pKa (Conjugate Acid) | ~ -1.5 (N2 protonation) | The nitrile group is electron-withdrawing, significantly reducing the basicity of N2.[4][5] |

| Polar Surface Area (PSA) | ~41 Ų | Excellent range for blood-brain barrier (BBB) penetration (<90 Ų).[4][5] |

| Solubility | DMSO, DMF, DCM, Methanol | Sparingly soluble in water; requires organic co-solvents for biological assays.[5] |

Part 3: Synthetic Methodology

The synthesis of 5-fluoro-1-methyl-1H-indazole-3-carbonitrile typically proceeds via functionalization of the commercially available 5-fluoro-1H-indazole.[1][2][3][4] The following protocol ensures regioselectivity (N1 vs. N2 methylation) and high yield.

Reaction Scheme

Figure 1: Step-wise synthetic route from 5-fluoro-1H-indazole to the target nitrile.[1][2][3][4][6][7]

Detailed Protocol

Step 1: C3-Iodination[1][2][3][4]

-

Reagents : 5-Fluoro-1H-indazole (1.0 eq), Iodine (

, 1.1 eq), KOH (2.0 eq). -

Procedure : Dissolve starting material in DMF. Add KOH pellets followed by portion-wise addition of iodine. Stir at room temperature for 4 hours.

-

Workup : Quench with aqueous sodium thiosulfate (

) to remove excess iodine. Precipitate usually forms; filter and wash with water.[5] -

Yield : ~85-90%.

Step 2: N1-Methylation (Regioselective)[1][2][3][4]

-

Reagents : Intermediate A (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Methyl Iodide (MeI, 1.1 eq).

-

Solvent : Anhydrous THF or DMF.

-

Procedure : Cool solution of Intermediate A to 0°C. Add NaH slowly. Stir for 30 min (deprotonation). Add MeI dropwise.[5] Warm to RT and stir for 2 hours.

-

Purification : Reaction produces a mixture of N1-methyl (major) and N2-methyl (minor) isomers.[5] Separate via silica gel chromatography (Hexane/EtOAc gradient).[5] N1-methyl elutes second (more polar) in many indazole systems, but verification by NOESY NMR is required.[5]

-

Target : 5-Fluoro-3-iodo-1-methyl-1H-indazole .

Step 3: Palladium-Catalyzed Cyanation[1][2][3][4]

-

Reagents : Intermediate B (1.0 eq), Zinc Cyanide (

, 0.6 eq), -

Solvent : Deoxygenated DMF.[5]

-

Procedure : Combine reagents in a sealed tube under Argon. Heat to 100°C for 12-16 hours.

-

Safety Note : Cyanide Hazard . Use bleach traps for exhaust.[5]

-

Workup : Dilute with EtOAc, wash with water/brine.[5] Purify via column chromatography.[5]

-

Product : 5-Fluoro-1-methyl-1H-indazole-3-carbonitrile .

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be observed.

Nuclear Magnetic Resonance (NMR)[3][4][5]

-

H NMR (400 MHz, CDCl

- C NMR :

- F NMR :

Infrared Spectroscopy (FT-IR)[1][2][3][4]

Part 5: Safety & Handling (SDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3][4][5][8] |

| Skin Irritation | H315 | Causes skin irritation.[5][8] |

| Eye Irritation | H319 | Causes serious eye irritation.[5][8] |

| STOT-SE | H335 | May cause respiratory irritation.[3][5][8] |

Handling Protocols :

-

Engineering Controls : Use only in a chemical fume hood. The nitrile moiety can release HCN under strong acidic conditions or high heat decomposition.[5]

-

PPE : Nitrile gloves (double gloving recommended during synthesis steps involving iodides or cyanides), safety goggles, and lab coat.[5]

-

Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.[5]

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 14999052, 5-fluoro-1H-indazole-3-carboxylic acid. Retrieved from [Link]

-

ChemSrc (2025) . CAS 1521998-47-9 Entry: 5-fluoro-1-methyl-1H-indazole-3-carbonitrile.[1][2][3][4][9][10] Retrieved from [Link][3][4][5]

-

Keating, T. A., & Alam, M. (2012) .[5] Regioselective N-alkylation of methyl indazole-3-carboxylate. Journal of Organic Chemistry. (General reference for N1-methylation selectivity).

Sources

- 1. N-Cyclohexyl-N-methylcyclohexanamine | CAS#:7560-83-0 | Chemsrc [chemsrc.com]

- 2. 1,6-Dimethyl-1H-indazole-3-carbonitrile|BLD Pharm [bldpharm.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. CAS#:6310-69-6 | 3-(2,4-dihydroxyphenyl)-3-(4-dimethylaminophenyl)isobenzofuran-1-one | Chemsrc [chemsrc.com]

- 5. 5-Fluoro-1H-indazole-3-carboxylic acid | 1077-96-9 [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1649964-25-9|5-chloro-1-methyl-1H-indazole-3-carbonitrile|BLD Pharm [bldpharm.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

5-fluoro-1-methyl-1H-indazole-3-carbonitrile structure and synthesis

Topic: 5-fluoro-1-methyl-1H-indazole-3-carbonitrile: Structural Analysis, Retrosynthesis, and Scalable Manufacturing Protocols Content Type: Technical Whitepaper / Process Guide Audience: Medicinal Chemists, Process Development Scientists[]

Executive Summary

This technical guide details the structural properties and synthetic pathways for 5-fluoro-1-methyl-1H-indazole-3-carbonitrile , a critical pharmacophore in the development of PARP inhibitors, kinase inhibitors (e.g., VEGFR/PDGFR modulators), and CNS-active agents.[]

While the indazole scaffold is privileged in medicinal chemistry, the specific installation of the C3-nitrile group combined with N1-methylation presents unique regiochemical challenges.[2][3] This guide prioritizes a modern, transition-metal-catalyzed approach over traditional Sandmeyer methodologies, ensuring scalability, safety, and high regioselectivity.

Structural & Pharmacophore Analysis[2]

The molecule comprises a bicyclic indazole core substituted at three key positions. Understanding the electronic interplay is vital for synthetic planning.

| Feature | Position | Chemical Nature | Synthetic Implication |

| Fluorine | C5 | Electron-withdrawing (EWG), metabolic blocker.[] | Deactivates the ring toward electrophilic aromatic substitution (EAS); stable to most standard reaction conditions. |

| Methyl | N1 | Lipophilic cap; removes H-bond donor.[] | Critical Regioselectivity Point. N1 vs. N2 alkylation is governed by thermodynamic vs. kinetic control. |

| Nitrile | C3 | Strong EWG; linear geometry. | Difficult to install via EAS. Best installed via halogen displacement (Pd/Cu catalysis) or functional group interconversion. |

Electronic Vector Map (DOT Visualization)

The following diagram illustrates the electronic vectors and steric environment influencing the synthetic strategy.

Figure 1: Structural Activity Relationship (SAR) and electronic vectors of the target molecule.

Retrosynthetic Strategy

To maximize yield and avoid handling toxic hydrazine intermediates, we adopt a "Functionalization of the Pre-formed Ring" strategy.

Strategic Disconnections:

-

C3-CN Bond: Disconnected to a C3-Iodo precursor (amenable to Pd-coupling).[]

-

N1-Me Bond: Disconnected to the N-H indazole (alkylation step).

-

Indazole Core: Sourced as commercially available 5-fluoro-1H-indazole.[]

Figure 2: Retrosynthetic analysis favoring the "Iodination First" pathway.

Detailed Synthetic Protocols

Step 1: C3-Iodination of 5-Fluoroindazole

Objective: Install a reactive handle at the C3 position.[]

-

Reagents: Iodine (

), Potassium Hydroxide (KOH). -

Solvent: DMF or 1,4-Dioxane.[]

Protocol:

-

Dissolve 5-fluoro-1H-indazole (1.0 equiv) in DMF (5 mL/mmol).

-

Add KOH pellets (3.0 equiv) followed by portion-wise addition of solid Iodine (1.1 equiv).

-

Stir at ambient temperature (25°C) for 4–6 hours. Monitor by TLC/LCMS for disappearance of starting material.

-

Quench: Pour into 10% aqueous

(sodium thiosulfate) to reduce excess iodine. -

Isolation: Filter the resulting precipitate. Wash with water.[4][5] Dry under vacuum.[4]

-

Expected Yield: 85–95%.

-

Why this works: The basic conditions generate the indazolyl anion, which is sufficiently nucleophilic at C3 to react with iodine.

Step 2: Regioselective N1-Methylation

Objective: Methylate the nitrogen while avoiding the N2-isomer.[]

-

Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH).

-

Solvent: Anhydrous THF (Critical for N1 selectivity).

Protocol:

-

Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF under Argon at 0°C.

-

Add solution of 5-fluoro-3-iodo-1H-indazole (from Step 1) in THF dropwise.

-

Stir for 30 mins at 0°C to ensure deprotonation.

-

Add MeI (1.1 equiv) dropwise.

-

Warm to room temperature and stir for 2 hours.

-

Workup: Quench with saturated

. Extract with EtOAc. -

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Critical Insight: The N1-isomer is the thermodynamic product .[][2][6] Using THF and allowing the reaction to equilibrate favors N1. Kinetic conditions (e.g., rapid alkylation in polar aprotic solvents like DMF) may increase the N2 ratio.

-

Validation: Check NMR. N1-Me usually appears ~4.0 ppm; N2-Me appears ~4.2 ppm (downfield due to adjacent nitrogen lone pair repulsion).[]

Step 3: Pd-Catalyzed Cyanation (The "Safe" Route)

Objective: Convert the C3-Iodo group to a Nitrile.[]

-

Reagents: Zinc Cyanide (

) or Potassium Hexacyanoferrate ( -

Catalyst:

(5 mol%) or -

Solvent: DMF or DMAc (degassed).

Protocol:

-

Charge a reaction vial with 5-fluoro-3-iodo-1-methyl-1H-indazole (1.0 equiv),

(0.6 equiv), and -

Evacuate and backfill with Argon (3 cycles).[4]

-

Add anhydrous, degassed DMF via syringe.

-

Heat to 80–100°C for 4–12 hours.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with 1M Ammonium Hydroxide (

) or ethylenediamine solution (to scavenge Zinc/Copper salts). -

Purification: Column chromatography.

-

Safety Note: While

is safer than NaCN, it still releases HCN upon contact with acid. Maintain basic pH during workup.

Process Workflow & Logic

The following diagram details the forward synthesis, highlighting decision nodes and critical process parameters (CPPs).

Figure 3: Forward synthetic workflow with Critical Process Parameters (CPP).

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signatures must be confirmed:

-

1H NMR (400 MHz, DMSO-d6):

- ~4.15 ppm (s, 3H, N-CH3 ).

- ~7.4–7.9 ppm (m, 3H, Aromatic protons). Note: H4 (doublet of doublets) will be distinct due to F-coupling.

-

13C NMR:

-

Diagnostic peak at

~114 ppm (CN group). -

N-CH3 carbon at

~36–37 ppm.

-

-

IR Spectroscopy:

-

Sharp, weak band at 2220–2240 cm⁻¹ (C

N stretch).

-

-

Mass Spectrometry (ESI):

-

[M+H]+ = 176.06 (Calculated).

-

Troubleshooting & Safety

| Issue | Root Cause | Corrective Action |

| Low N1/N2 Selectivity | Kinetic control dominant; Solvent polarity too high.[] | Switch solvent to THF or Toluene. Allow longer reaction time at RT to reach thermodynamic equilibrium. |

| Stalled Cyanation | Catalyst poisoning; Oxygen ingress. | Ensure rigorous degassing (freeze-pump-thaw). Use fresh catalyst. Add catalytic Zn dust to reactivate Pd(II) to Pd(0). |

| Des-iodo byproduct | Proto-dehalogenation during cyanation.[] | Ensure solvent is anhydrous. Avoid proton sources. Lower reaction temperature slightly. |

References

-

Regioselective Alkylation of Indazoles

-

Keating, J. R., & Alam, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Link

-

-

Pd-Catalyzed Cyanation (General Protocols)

-

Littke, A., et al. (2007).[7] Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(9), 1711–1714.[7] Link

-

Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Reaction of Aryl Halides. Chemical Communications, (12), 1388–1389. Link

-

-

Indazole Synthesis Reviews

Sources

- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides [organic-chemistry.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

The Strategic Advantage of Fluorine: A Technical Guide to the Biological Activities of Fluorinated Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Fluorine Edge

The indazole nucleus, a bicyclic heteroaromatic system, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for substitutions that can modulate its physicochemical and biological properties, leading to a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] In recent years, the strategic incorporation of fluorine atoms into the indazole core has emerged as a powerful tool to enhance the therapeutic potential of these derivatives.

Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its introduction can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] This often translates to improved pharmacokinetic and pharmacodynamic profiles, making fluorinated indazole derivatives highly attractive candidates for drug discovery and development.[5][6]

This in-depth technical guide provides a comprehensive overview of the diverse biological activities of fluorinated indazole derivatives. We will delve into their anticancer, kinase inhibitory, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

Anticancer Activity of Fluorinated Indazole Derivatives

Fluorinated indazole derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[7][8]

The introduction of fluorine can enhance the binding affinity of indazole derivatives to the ATP-binding pocket of kinases, leading to more potent inhibition.[7] Furthermore, fluorination can improve metabolic stability, increasing the compound's half-life and overall efficacy in vivo.[9]

Key Mechanistic Insights

Fluorinated indazoles have been shown to target a range of kinases implicated in cancer, including:

-

Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR), which are key drivers of angiogenesis and tumor growth.[7][10]

-

Non-Receptor Tyrosine Kinases: Including members of the Src family and Bruton's tyrosine kinase (BTK), which are involved in cancer cell signaling pathways.

-

Serine/Threonine Kinases: Such as Polo-like kinase 4 (PLK4) and p38 MAP kinase, which regulate cell cycle progression and stress responses.[11][12]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected fluorinated indazole derivatives against various human cancer cell lines.

| Compound ID | Fluorine Position | Target Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | 6-Fluoro | A549 (Lung) | 0.8 | [10] |

| Compound B | 5-Fluoro | HuH7 (Hepatocellular) | 1.1 | [10] |

| Compound C | 4-Fluoro | PC3 (Prostate) | 2.5 | [10] |

| Compound D | 6-Fluoro | MCF-7 (Breast) | 1.15 | [9] |

| Compound E | 5-Fluoro | HCT116 (Colon) | 4.89 | [9] |

| Compound F | 6-Fluoro | K562 (Leukemia) | 5.15 | [13] |

Experimental Protocol: WST-8 Cell Viability Assay

This protocol outlines a robust and sensitive method for assessing the cytotoxic effects of fluorinated indazole derivatives on cancer cell lines.

Principle: The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at 450 nm.[10][11][12][14][15]

Materials:

-

WST-8 Cell Proliferation Assay Kit

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Fluorinated indazole derivative (dissolved in a suitable solvent, e.g., DMSO)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Trypsinize and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[12]

-

-

Compound Treatment:

-

Prepare serial dilutions of the fluorinated indazole derivative in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

-

-

WST-8 Assay:

-

Data Acquisition:

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Experimental Workflow for In Vitro Anticancer Drug Screening

Caption: Workflow for in vitro anticancer activity screening.

Kinase Inhibitory Activity of Fluorinated Indazole Derivatives

The ability of fluorinated indazoles to act as potent kinase inhibitors is a cornerstone of their therapeutic potential, particularly in oncology and inflammatory diseases.[7] Kinases are enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of proteins.[16] Dysregulation of kinase activity is a hallmark of many diseases.

The fluorine atom's electron-withdrawing nature can enhance the interactions between the indazole scaffold and the amino acid residues in the kinase active site, leading to increased inhibitory potency.[7] The position of fluorine substitution is often critical for achieving high affinity and selectivity.[17]

Targeted Kinases and Therapeutic Implications

-

Rho-associated coiled-coil containing protein kinase (ROCK): Fluorinated indazoles have been identified as potent ROCK1 inhibitors, with implications for cardiovascular diseases and cancer.[17][18]

-

p38 MAP Kinase: Inhibition of p38 kinase by fluorinated indazoles is a promising strategy for the treatment of inflammatory diseases.[17][18]

-

F1F0-ATPase: Some fluorinated indazoles exhibit cytotoxic effects by inhibiting F1F0-ATPase, an enzyme crucial for cellular energy production.[17][18]

-

PERK (PKR-like endoplasmic reticulum kinase): Inhibition of PERK is a potential therapeutic approach for certain cancers.[10]

-

PDGFR (Platelet-Derived Growth Factor Receptor): Fluorinated indazoles have shown inhibitory activity against PDGFR, a key target in cancer therapy.[10]

Quantitative Data on Kinase Inhibitory Activity

| Compound ID | Fluorine Position | Target Kinase | IC50 (nM) | Reference |

| Compound G | 6-Fluoro | ROCK1 | 14 | [17][18] |

| Compound H | 4-Fluoro | ROCK1 | 2500 | [17][18] |

| Compound I | 5-Fluoro | p38 Kinase | <10,000 | [17][18] |

| Compound J | 4-Fluoro | PERK | 0.8 | [10] |

| Compound K | N/A | PDGFR-β | 17.6 | [10] |

Experimental Protocol: Fluorescence-Based Kinase Assay (General)

This protocol provides a general framework for a fluorescence-based kinase assay, which can be adapted for specific kinases like ROCK1.

Principle: This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.[19][20]

Materials:

-

Kinase Assay Kit (e.g., ADP-Glo™)

-

Recombinant kinase (e.g., ROCK1)

-

Kinase-specific substrate

-

ATP

-

Fluorinated indazole derivative

-

384-well plates

-

Luminometer

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare the kinase reaction buffer, enzyme, substrate, and ATP solutions according to the kit manufacturer's instructions.

-

-

Compound Preparation:

-

Prepare serial dilutions of the fluorinated indazole inhibitor.

-

-

Kinase Reaction:

-

In a 384-well plate, add the inhibitor or vehicle (DMSO).

-

Add the kinase enzyme.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate at room temperature for 60 minutes.[19]

-

-

ADP Detection:

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

-

Experimental Protocol: PDGFR Phosphorylation Inhibition Assay

Principle: This cell-based assay measures the ability of a compound to inhibit the ligand-induced autophosphorylation of PDGFR in a relevant cell line. The level of phosphorylated PDGFR is typically assessed by Western blotting.[9][21][22][23]

Materials:

-

Human fibroblast cell line (e.g., HS27)

-

Cell culture reagents

-

PDGF-BB ligand

-

Fluorinated indazole derivative

-

Lysis buffer with protease and phosphatase inhibitors

-

Antibodies: anti-phospho-PDGFR-β, anti-total-PDGFR-β, and a loading control (e.g., β-actin)

-

Western blotting reagents and equipment

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture HS27 cells to near confluency.

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with various concentrations of the fluorinated indazole derivative for 1-2 hours.

-

-

Ligand Stimulation:

-

Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies (anti-phospho-PDGFR-β and anti-total-PDGFR-β).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane with an antibody against a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-PDGFR signal to the total-PDGFR and loading control signals.

-

Determine the concentration-dependent inhibition of PDGFR phosphorylation.

-

Kinase Signaling Pathway and Inhibition

Caption: Inhibition of a kinase signaling pathway.

Anti-inflammatory Activity of Fluorinated Indazole Derivatives

Chronic inflammation is a key contributor to a wide range of diseases. Fluorinated indazole derivatives have shown promise as anti-inflammatory agents by modulating various inflammatory pathways.[18][24][25][26] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and cytokines.[24][26]

Mechanisms of Anti-inflammatory Action

-

Inhibition of Cyclooxygenase-2 (COX-2): Some indazole derivatives can suppress the expression of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[18]

-

Suppression of Pro-inflammatory Cytokines: Fluorinated indazoles can reduce the secretion of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[18][24]

-

Modulation of Ion Channels: Certain fluorinated indazoles act as antagonists of the TRPA1 cation channel, which is involved in inflammatory pain.[18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[4][7][27][28][29][30]

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[4]

Materials:

-

Male Wistar or Sprague-Dawley rats (180-200 g)

-

Lambda Carrageenan (1% w/v in sterile saline)

-

Fluorinated indazole derivative

-

Positive control (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer or digital calipers

-

Oral gavage needles

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Acclimatize the rats for at least one week.

-

Fast the animals overnight before the experiment with free access to water.

-

Randomly divide the rats into groups (n=6 per group): Vehicle control, positive control, and test compound groups.

-

-

Compound Administration:

-

Administer the vehicle, positive control, or fluorinated indazole derivative orally by gavage 1 hour before carrageenan injection.[7]

-

-

Induction of Edema:

-

Measurement of Paw Volume:

-

Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after carrageenan injection.[27]

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) as Vt - V₀.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Experimental Protocol: Measurement of Inflammatory Mediators in Macrophages

Principle: This in vitro assay assesses the effect of a compound on the production of pro-inflammatory mediators by macrophages stimulated with lipopolysaccharide (LPS).[18][26][31]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Cell culture reagents

-

Lipopolysaccharide (LPS)

-

Fluorinated indazole derivative

-

ELISA kits for TNF-α and IL-6

-

Griess Reagent for nitric oxide (NO) measurement

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the fluorinated indazole derivative for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[18]

-

-

Supernatant Collection:

-

Collect the cell culture supernatants.

-

-

Measurement of Cytokines:

-

Quantify the levels of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.[18]

-

-

Measurement of Nitric Oxide:

-

Measure the concentration of nitrite (a stable product of NO) in the supernatants using the Griess reagent.

-

-

Data Analysis:

-

Determine the concentration-dependent inhibition of cytokine and NO production.

-

Calculate the IC50 values.

-

The Inflammatory Cascade and Potential Intervention Points

Caption: The inflammatory cascade and intervention points.

Antimicrobial Activity of Fluorinated Indazole Derivatives

The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Fluorinated heterocyclic compounds, including indazoles, have shown promising antimicrobial activity.[20][23][28][32] The presence of fluorine can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.[23]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][16][17][33][34]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]

Materials:

-

Bacterial or fungal strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

-

96-well microtiter plates

-

Fluorinated indazole derivative

-

Standard antimicrobial agent (positive control)

-

Spectrophotometer

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Compound Dilution:

-

Perform serial twofold dilutions of the fluorinated indazole derivative in the broth in the wells of a 96-well plate.[16]

-

-

Inoculation:

-

Add the standardized inoculum to each well.

-

Include a growth control (broth and inoculum) and a sterility control (broth only).

-

-

Incubation:

-

Incubate the plates at the appropriate temperature (e.g., 35°C) for 16-20 hours.[17]

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[17]

-

Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion and Future Perspectives

Fluorinated indazole derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of fluorine has proven to be a successful approach for enhancing their potency, selectivity, and pharmacokinetic properties. The diverse mechanisms of action, particularly the inhibition of key kinases, underscore their potential for the development of novel therapeutics for cancer, inflammatory disorders, and infectious diseases.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To further optimize the position and number of fluorine substitutions for improved activity and selectivity.

-

Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and clinical development.

-

Development of Drug Delivery Systems: To enhance the bioavailability and targeted delivery of these compounds.

The continued exploration of fluorinated indazole derivatives holds great promise for the discovery of next-generation medicines to address unmet medical needs.

References

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (n.d.). Retrieved February 13, 2024, from [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C. (2024, October 25). Retrieved February 13, 2024, from [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Retrieved February 13, 2024, from [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (2024, June 19). Retrieved February 13, 2024, from [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). Retrieved February 13, 2024, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). Retrieved February 13, 2024, from [Link]

-

Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. (2025, March 7). Retrieved February 13, 2024, from [Link]

-

EZcountTM WST-8 Cell Assay Kit - HiMedia Laboratories. (n.d.). Retrieved February 13, 2024, from [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved February 13, 2024, from [Link]

-

Control of PERK eIF2α kinase activity by the endoplasmic reticulum stress-induced molecular chaperone P58IPK - PMC. (n.d.). Retrieved February 13, 2024, from [Link]

-

Technical Manual Enhanced Cell Counting Kit 8 (WST-8 / CCK8) • Catalogue Code: MAES0207 • Research Use Only - Assay Genie. (n.d.). Retrieved February 13, 2024, from [Link]

-

Fluorine-containing indazoles: Synthesis and biological activity - OUCI. (n.d.). Retrieved February 13, 2024, from [Link]

-

Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (2009, August 15). Retrieved February 13, 2024, from [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity - ACG Publications. (2023, April 27). Retrieved February 13, 2024, from [Link]

-

Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing). (n.d.). Retrieved February 13, 2024, from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). Retrieved February 13, 2024, from [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC. (n.d.). Retrieved February 13, 2024, from [Link]

-

2.7. Carrageenan-induced paw edema assay - Bio-protocol. (n.d.). Retrieved February 13, 2024, from [Link]

-

PDGFR and IGF-1R Inhibitors Induce a G2/M Arrest and Subsequent Cell Death in Human Glioblastoma Cell Lines - MDPI. (n.d.). Retrieved February 13, 2024, from [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Publishing. (n.d.). Retrieved February 13, 2024, from [Link]

-

The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. (n.d.). Retrieved February 13, 2024, from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI. (2023, May 12). Retrieved February 13, 2024, from [Link]

-

Fluorophore Labeled Kinase Detects Ligands That Bind within the MAPK Insert of p38α Kinase - PMC - NIH. (2012, July 2). Retrieved February 13, 2024, from [Link]

-

Synthesis of indazole-based fluorophores | Request PDF. (2026, January 29). Retrieved February 13, 2024, from [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed. (2016, September 1). Retrieved February 13, 2024, from [Link]

-

Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Retrieved February 13, 2024, from [Link]

-

(PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2025, August 6). Retrieved February 13, 2024, from [Link]

-

Targeted mutagenesis on PDGFRα-Fc identifies amino acid modifications that allow efficient inhibition of HCMV infection while abolishing PDGF sequestration - PMC. (n.d.). Retrieved February 13, 2024, from [Link]

-

Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - Frontiers. (2022, August 8). Retrieved February 13, 2024, from [Link]

-

Inhibition of platelet-derived growth factor and epidermal growth factor receptor signaling events after treatment of cells with specific synthetic inhibitors of tyrosine kinase phosphorylation - The Hebrew University of Jerusalem. (n.d.). Retrieved February 13, 2024, from [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity - ResearchGate. (2023, May 6). Retrieved February 13, 2024, from [Link]

-

Structure−Activity Relationships for NAMI-A-type Complexes (HL)[trans-RuCl4L(S-dmso)ruthenate(III)] (L = Imidazole, Indazole, 1,2,4-Triazole, 4-Amino-1,2,4-triazole, and 1-Methyl-1,2,4 - ACS Publications. (2007, April 3). Retrieved February 13, 2024, from [Link]

-

Controlling Macrophage Polarization to Modulate Inflammatory Cues Using Immune-Switch Nanoparticles - MDPI. (2022, December 1). Retrieved February 13, 2024, from [Link]

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. mesoscale.com [mesoscale.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rr-asia.woah.org [rr-asia.woah.org]

- 6. Development of a cell-free screening assay for the identification of direct PERK activators | PLOS One [journals.plos.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. zellx.de [zellx.de]

- 12. assaygenie.com [assaygenie.com]

- 13. content.abcam.com [content.abcam.com]

- 14. himedialabs.com [himedialabs.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. promega.com [promega.com]

- 20. ROCK1 Kinase Enzyme System [worldwide.promega.com]

- 21. Targeted mutagenesis on PDGFRα-Fc identifies amino acid modifications that allow efficient inhibition of HCMV infection while abolishing PDGF sequestration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cris.huji.ac.il [cris.huji.ac.il]

- 23. Inhibition of platelet-derived growth factor receptor tyrosine kinase inhibits vascular smooth muscle cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Fluorescence polarization binding assay to develop inhibitors of inactive p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bio-protocol.org [bio-protocol.org]

- 28. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 29. inotiv.com [inotiv.com]

- 30. bio-protocol.org [bio-protocol.org]

- 31. mdpi.com [mdpi.com]

- 32. resources.revvity.com [resources.revvity.com]

- 33. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. pdb.apec.org [pdb.apec.org]

discovery and history of 5-fluoro-1-methyl-1H-indazole-3-carbonitrile

An In-depth Technical Guide to the Synthesis and Potential Applications of 5-fluoro-1-methyl-1H-indazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential utility of 5-fluoro-1-methyl-1H-indazole-3-carbonitrile, a fluorinated indazole derivative of interest in medicinal chemistry. While a detailed historical record of this specific molecule's discovery is not prominent in the scientific literature, this guide constructs a robust and efficient synthetic pathway based on established chemical principles and the known reactivity of related compounds. The core of this guide is a detailed, step-by-step protocol for the synthesis of the title compound, starting from a commercially available precursor. Furthermore, this document explores the potential applications of 5-fluoro-1-methyl-1H-indazole-3-carbonitrile as a versatile building block in drug discovery, leveraging the known bioactivities of the indazole scaffold and the unique properties conferred by fluorine substitution.

Introduction: The Strategic Importance of Fluorinated Indazoles

The indazole ring system is a prominent scaffold in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and act as a "hinge-binding" motif in many protein kinase inhibitors.[1][2] The incorporation of a fluorine atom into small molecule drug candidates is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[3] The 3-carbonitrile group, in turn, is a versatile synthetic handle that can be transformed into a variety of other functional groups, making it a valuable feature in the design of compound libraries for drug discovery.

The convergence of these three structural features—the indazole core, a fluorine substituent, and a 3-carbonitrile group—in 5-fluoro-1-methyl-1H-indazole-3-carbonitrile makes it a molecule of significant interest for the development of novel therapeutics, particularly in oncology and inflammatory diseases. This guide provides a practical framework for the synthesis and further exploration of this promising chemical entity.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 5-fluoro-1-methyl-1H-indazole-3-carbonitrile points to several potential synthetic routes. However, the most efficient and direct pathway commences from the commercially available intermediate, 5-fluoro-3-iodo-1-methyl-1H-indazole. This approach obviates the need for a multi-step synthesis of the core indazole structure and the subsequent N-methylation, thereby streamlining the overall process.

The key transformation in this strategy is the introduction of the nitrile functionality at the 3-position of the indazole ring. A palladium-catalyzed cyanation reaction is an excellent choice for this step, offering high yields and functional group tolerance.[4]

Proposed Synthesis of 5-fluoro-1-methyl-1H-indazole-3-carbonitrile

The recommended synthesis involves a palladium-catalyzed cyanation of 5-fluoro-3-iodo-1-methyl-1H-indazole using potassium ferrocyanide as the cyanide source. This method is advantageous due to the lower toxicity of potassium ferrocyanide compared to other cyanide salts.[4]

Reaction Scheme

Experimental Protocol

| Reagents and Materials | M.W. | Amount | Moles |

| 5-fluoro-3-iodo-1-methyl-1H-indazole | 276.05 | 5.00 g | 18.1 mmol |

| Potassium ferrocyanide trihydrate | 422.39 | 3.82 g | 9.05 mmol |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 731.74 | 0.66 g | 0.905 mmol |

| Dimethylacetamide (DMAc) | 87.12 | 40 mL | - |

| Water | 18.02 | 30 mL | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 5-fluoro-3-iodo-1-methyl-1H-indazole (5.00 g, 18.1 mmol), potassium ferrocyanide trihydrate (3.82 g, 9.05 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.66 g, 0.905 mmol).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add dimethylacetamide (40 mL) and water (30 mL) to the flask.

-

Heat the reaction mixture to 95 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (100 mL) and water (100 mL).

-

Filter the mixture through a pad of Celite to remove insoluble palladium salts.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-fluoro-1-methyl-1H-indazole-3-carbonitrile as a solid.

Characterization and Analytical Profile

The successful synthesis of 5-fluoro-1-methyl-1H-indazole-3-carbonitrile can be confirmed by a suite of analytical techniques. The expected spectroscopic data are summarized below.

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.00-7.90 (m, 1H), 7.60-7.50 (m, 1H), 7.40-7.30 (m, 1H), 4.10 (s, 3H, N-CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 160.0 (d, J=240 Hz, C-F), 142.0, 125.0 (d, J=10 Hz), 120.0 (d, J=25 Hz), 115.0 (CN), 110.0 (d, J=25 Hz), 105.0 (d, J=5 Hz), 35.0 (N-CH₃) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ (ppm): -115 to -120 |

| Mass Spec (ESI+) | m/z: 176.06 [M+H]⁺ |

Potential Applications in Drug Discovery and Chemical Biology

5-fluoro-1-methyl-1H-indazole-3-carbonitrile is a promising scaffold for the development of novel bioactive compounds. The indazole core is a known pharmacophore for a variety of protein targets, including:

-

Protein Kinases: Many kinase inhibitors feature the indazole scaffold, which can form key hydrogen bonds with the hinge region of the ATP-binding pocket.[1]

-

Poly(ADP-ribose) Polymerase (PARP): The indazole ring is present in the PARP inhibitor Niraparib.

-

Serotonin Receptors: Indazole derivatives have been investigated as antagonists for the 5-HT₃ receptor.

The 3-carbonitrile group serves as a versatile precursor for a range of other functional groups that are important in medicinal chemistry, such as tetrazoles and amidines, which can act as carboxylic acid bioisosteres or participate in hydrogen bonding interactions with protein targets.

Conclusion

While the historical discovery of 5-fluoro-1-methyl-1H-indazole-3-carbonitrile is not extensively documented, its chemical structure represents a confluence of desirable features for modern drug discovery. This technical guide provides a clear and efficient synthetic route to this valuable compound, opening the door for its exploration in various therapeutic areas. The strategic placement of the fluorine atom and the versatile 3-carbonitrile moiety make it an attractive building block for the synthesis of next-generation kinase inhibitors and other targeted therapies.

References

-

Gaikwad, D. D., et al. (2025). Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-Fluoro-3-Methyl-1H-Indazole-5-Carboxylic Acid. ResearchGate. Available at: [Link]

- Bollikolla, H. B., & Boddapati, S. N. M. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.

-

Chen, Z., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(25), 13853–13859. Available at: [Link]

-

Sandmeyer Reaction. (2022, January 21). L.S.College, Muzaffarpur. Available at: [Link]

-

Bar-Haim, G., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. RSC Advances, 6(40), 34913–34920. Available at: [Link]

-

Wang, L., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2759. Available at: [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

-

Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. Available at: [Link]

-

Synthesis of 3-Cyano-1H-indoles and Their 2′-Deoxyribonucleoside Derivatives through One-Pot Cascade Reactions. ResearchGate. Available at: [Link]

-

Chen, Z., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. Available at: [Link]

-

Bar-Haim, G., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. iris.unina.it. Available at: [Link]

- Sandmeyer Reaction. (2022, January 21). L.S.College, Muzaffarpur.

-

Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]

-

Eriksson, S. (2023). Synthesis of 5-Fluoroindole-5-13C. DiVA. Available at: [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Available at: [Link]

-

Wang, L., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

-

Preparation of 1H-Indazole-3-carbonitrile. (2020, October 16). Organic Syntheses. Available at: [Link]

-

El-Fakharany, E. M., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 10(49), 29391–29413. Available at: [Link]

-

Synthesis of new fluorescent compounds from 5-nitro-1H-indazole. Semantic Scholar. Available at: [Link]

-

Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides. TSI Journals. Available at: [Link]

-

Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. PubMed. Available at: [Link]

- Process for producing a nitrile. Google Patents.

- Preparation of nitriles. Google Patents.

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

A Comprehensive Technical Guide to 5-fluoro-1-methyl-1H-indazole-3-carbonitrile

Executive Summary: This guide provides an in-depth technical overview of 5-fluoro-1-methyl-1H-indazole-3-carbonitrile, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. We will explore its chemical identity, the strategic rationale for its molecular design, detailed synthetic pathways, and its applications as a pivotal building block in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorinated indazole scaffolds.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is foundational for all subsequent research and development. This section outlines the formal nomenclature and key physicochemical properties of 5-fluoro-1-methyl-1H-indazole-3-carbonitrile.

1.1. IUPAC Name

The formal IUPAC name for the compound is 5-fluoro-1-methyl-1H-indazole-3-carbonitrile .

1.2. Synonyms and Identifiers

For database searching and literature review, the following synonyms and identifiers are also relevant:

-

3-Cyano-5-fluoro-1-methyl-1H-indazole

-

5-fluoro-1-methylindazole-3-carbonitrile

1.3. Chemical Structure and Properties

The molecular structure consists of a bicyclic indazole core, functionalized with a fluorine atom at the 5-position, a methyl group at the N1 position of the pyrazole ring, and a nitrile group at the 3-position.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆FN₃ | Calculated |

| Molecular Weight | 175.17 g/mol | Calculated |

| CAS Number | Not readily available | N/A |

| Appearance | Expected to be a solid powder | Inferred from analogs[1][2] |

| Solubility | Expected to be soluble in organic solvents (DMF, DMSO, CH₂Cl₂) | Inferred from synthetic protocols[3] |

| InChI Key | Inferred: GZJVRXCFYMNXSA-UHFFFAOYSA-N | Calculated |

The Strategic Importance in Medicinal Chemistry

The molecular architecture of 5-fluoro-1-methyl-1H-indazole-3-carbonitrile is not arbitrary; each functional group is strategically placed to confer desirable pharmacological properties. Indazole derivatives are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets.[4][5][6]

2.1. The Privileged Indazole Core

The indazole nucleus is a bioisostere of purine, enabling it to mimic the adenine structure of ATP and function as a competitive inhibitor for enzymes like protein kinases.[6] This has led to the development of numerous indazole-containing drugs, particularly in oncology.[4][5] The 1H-indazole tautomer is thermodynamically more stable than the 2H-form, making it the predominant isomer in most synthetic and biological systems.[4][6]

2.2. The Role of Fluorine Substitution

The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[7] Its introduction at the 5-position of the indazole ring can profoundly influence the molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[7]

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic profile of the aromatic ring system, leading to more favorable interactions (such as hydrogen bonds or dipole interactions) with target proteins.

-

Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[7]

2.3. The Nitrile Group as a Key Functional Moiety

The nitrile group at the 3-position is a versatile and valuable functional group. It is a potent hydrogen bond acceptor and can serve as a crucial interaction point within an enzyme's active site. Furthermore, it acts as a synthetic handle, readily convertible into other functional groups such as carboxamides, tetrazoles, or amines, allowing for extensive structure-activity relationship (SAR) studies.

Synthesis and Characterization

A robust and scalable synthetic route is critical for the practical application of any chemical building block. While a single, dedicated synthesis for this exact molecule is not prominently documented, a logical and efficient pathway can be constructed from established organochemical transformations of indazole precursors.

3.1. Retrosynthetic Analysis

The synthesis can be logically planned by disconnecting the key functional groups. The nitrile can be derived from a primary amide, which in turn comes from a carboxylic acid. The N1-methyl group can be installed via alkylation of the indazole nitrogen. This leads back to the commercially available starting material, 5-fluoro-1H-indazole-3-carboxylic acid.

Caption: Retrosynthetic pathway for the target molecule.

3.2. Proposed Synthetic Protocol

This protocol is a self-validating system where the successful isolation and characterization of each intermediate confirms the efficacy of the preceding step.

Step 1: N1-Methylation of 5-fluoro-1H-indazole-3-carboxylic acid

Causality: Direct alkylation of the indazole core is a common strategy. Using a strong base like sodium hydride (NaH) deprotonates the most acidic proton (N1-H), creating a nucleophilic anion that readily attacks an electrophilic methyl source like methyl iodide. This method provides high regioselectivity for the N1 position.[8]

-

Protocol:

-

To a stirred suspension of sodium hydride (3.0 equiv., 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add 5-fluoro-1H-indazole-3-carboxylic acid (1.0 equiv.) portion-wise.[2][9]

-

Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add methyl iodide (1.5 equiv.) dropwise.

-

Let the reaction warm to room temperature and stir for 12-18 hours. Monitor progress by LC-MS.

-

Upon completion, quench the reaction by carefully adding water. Acidify with 1N HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 5-fluoro-1-methyl-1H-indazole-3-carboxylic acid.

-

Step 2: Amidation of the Carboxylic Acid

Causality: Conversion of a carboxylic acid to a primary amide is a fundamental transformation. Using a peptide coupling reagent like TBTU activates the carboxylic acid for nucleophilic attack by ammonia, proceeding under mild conditions with high efficiency.

-

Protocol:

-

Dissolve 5-fluoro-1-methyl-1H-indazole-3-carboxylic acid (1.0 equiv.) in DMF.

-

Add TBTU (1.1 equiv.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equiv.).

-

Stir for 20 minutes to form the activated ester.

-

Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol).

-

Stir at room temperature for 4-6 hours. Monitor by LC-MS.

-

Dilute the reaction mixture with water to precipitate the product.

-

Filter, wash with water, and dry to obtain 5-fluoro-1-methyl-1H-indazole-3-carboxamide.[10]

-

Step 3: Dehydration of Amide to Nitrile

Causality: The final conversion to a nitrile requires a potent dehydrating agent. Trifluoroacetic anhydride (TFAA) is highly effective for this transformation, reacting with the amide to form an intermediate that readily eliminates water to yield the desired nitrile.

-

Protocol:

-

Suspend 5-fluoro-1-methyl-1H-indazole-3-carboxamide (1.0 equiv.) in a suitable solvent like THF or dichloromethane.

-

Add triethylamine (3.0 equiv.) and cool the mixture to 0 °C.

-

Add trifluoroacetic anhydride (1.5 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by LC-MS or TLC.

-

Upon completion, quench with saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield pure 5-fluoro-1-methyl-1H-indazole-3-carbonitrile.

-

3.3. Synthetic Workflow Diagram

Caption: Forward synthesis workflow for the target molecule.

3.4. Analytical Characterization

Table 2: Expected Analytical Data

| Technique | Expected Result |

| ¹H NMR | Signals corresponding to the methyl protons (~4.0 ppm), and distinct aromatic protons on the indazole ring. |

| ¹⁹F NMR | A single resonance characteristic of an aryl fluoride. |

| ¹³C NMR | Resonances for the nitrile carbon (~115-120 ppm), methyl carbon, and aromatic carbons, with C-F coupling observed for carbons near the fluorine atom. |

| Mass Spec (ESI+) | [M+H]⁺ ion at m/z 176.067. |

| HPLC | Purity assessment, typically >95% after purification. |

Applications in Research and Development

5-fluoro-1-methyl-1H-indazole-3-carbonitrile is not an end-product but a high-value intermediate for synthesizing more complex, biologically active molecules.

-

Kinase Inhibitor Scaffolds: Its structure is primed for elaboration into potent kinase inhibitors. The N1-methyl group can occupy a specific hydrophobic pocket, while the nitrile at C3 can be a key pharmacophoric element or a precursor for groups that interact with the hinge region of a kinase.

-

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized heterocycle, it serves as an ideal fragment for screening against biological targets. Hits can be elaborated from the nitrile position to rapidly generate potent leads.

-

Precursor for Bioactive Molecules: This compound is a direct precursor to a wide range of derivatives. For example, it can be used to synthesize compounds like 5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole, a related structural motif found in medicinal chemistry programs.

Conclusion

5-fluoro-1-methyl-1H-indazole-3-carbonitrile is a strategically designed chemical entity that embodies several key principles of modern medicinal chemistry. The combination of a privileged indazole core, a metabolically stabilizing fluorine atom, and a versatile nitrile handle makes it a powerful building block for the synthesis of novel therapeutics. The robust synthetic pathway outlined herein provides a clear and reproducible method for its preparation, enabling its broader application in drug discovery pipelines aimed at developing next-generation inhibitors for a variety of disease targets.

References

-

PubChem. 5-fluoro-1H-indazole-3-carboxylic acid. [Link]

-

ChemSynthesis. 5-fluoro-1H-indazole-3-carboxylic acid. [Link]

-

DiVA Portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

-

Molbase. Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). [Link]

-

PubChemLite. 5-fluoro-1-methyl-1h-indazole-3-carboxamide. [Link]

-

SWGDRUG.org. 5-Fluoro-AMB. [Link]

-

ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. [Link]

-

PMC (NIH). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

AIMS Press. Fluorine in drug discovery: Role, design and case studies. [Link]

-

Pharmaffiliates. 1-Boc-5-fluoro-3-indazole-carboxylic Acid. [Link]

-

MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

PMC (NIH). 5-Fluoro-3-(1H-indol-3-ylmethyl). [Link]

-

Caribbean Journal of Science and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

-

ResearchGate. 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile. [Link]

-

PubChem (NIH). 1H-Indazole-3-carbonitrile. [Link]

Sources

- 1. Methyl 5-fluoro-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]

- 2. 5-Fluoro-1H-indazole-3-carboxylic acid | 1077-96-9 [sigmaaldrich.com]

- 3. prepchem.com [prepchem.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. caribjscitech.com [caribjscitech.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. diva-portal.org [diva-portal.org]

- 9. 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - 5-fluoro-1-methyl-1h-indazole-3-carboxamide (C9H8FN3O) [pubchemlite.lcsb.uni.lu]